N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core fused with a tetrahydrothiophene-1,1-dioxide moiety and a 2,4-dimethoxyphenyl carboxamide substituent. The sulfone group (1,1-dioxidotetrahydrothiophene) is a strong electron-withdrawing substituent, which may influence solubility, metabolic stability, and reactivity. The 2,4-dimethoxyphenyl group contributes steric bulk and lipophilicity, which could modulate bioavailability and target binding.
Properties
Molecular Formula |
C17H21N3O6S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C17H21N3O6S/c1-25-12-3-4-13(15(9-12)26-2)18-17(22)14-5-6-16(21)20(19-14)11-7-8-27(23,24)10-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,22) |
InChI Key |
IADSVIZJYFBIJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyridazine ring, followed by the introduction of the thiophene dioxide moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene dioxide moiety can be further oxidized under specific conditions.
Reduction: The compound may be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature control, solvent choice, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce thiol or sulfide analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Heterocycle Differences :
- The target compound’s pyridazine core (two adjacent nitrogens) contrasts with tetrahydropyridine (one nitrogen) in and imidazo[1,2-a]pyridine (fused imidazole-pyridine) in and . Pyridazine’s electron-deficient nature may enhance interactions with polar biological targets compared to more aromatic systems .
- The 1,4-dihydropyridine in has a partially saturated ring, offering conformational flexibility absent in fully aromatic systems .
Sulfone vs. Thioether/Thiophene :
- The sulfone group in the target compound increases polarity and metabolic stability compared to thiophene () or thioether () groups, which are prone to oxidation .
Carboxamide vs.
Aryl Substituents :
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound is characterized by the following structural components:
- Dimethoxyphenyl Group : This moiety enhances lipophilicity and may influence receptor interactions.
- Tetrahydrothiophene Moiety : Known for its role in various biological activities due to sulfur's unique properties.
- Pyridazine Core : This nitrogen-containing heterocycle is often associated with pharmacological activity.
The molecular formula of the compound is with a molecular weight of approximately 371.4 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The presence of the tetrahydrothiophene ring may confer antioxidant capabilities, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in metabolic pathways, suggesting that this compound may interact with specific targets in biological systems.
- Receptor Modulation : The dimethoxyphenyl group may facilitate binding to specific receptors, influencing signaling pathways relevant to disease states.
Biological Activities
Preliminary studies and literature review indicate that this compound exhibits several biological activities:
| Biological Activity | Description |
|---|---|
| Antioxidant | Protects against oxidative damage in cells. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |
| Enzyme Inhibition | Potential to inhibit enzymes involved in metabolic processes. |
Study 1: Antioxidant Activity
A study investigating the antioxidant properties of related compounds found that those containing a tetrahydrothiophene moiety exhibited significant free radical scavenging activity. This suggests that this compound may similarly protect cellular components from oxidative damage.
Study 2: Antimicrobial Efficacy
Research has indicated that compounds with similar structural motifs possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that the compound effectively inhibited bacterial growth at specific concentrations.
Study 3: Anti-inflammatory Effects
In a model of induced inflammation, derivatives of pyridazine were shown to reduce inflammatory markers significantly. This points towards a potential therapeutic application for this compound in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
